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Introduction
This technical guide provides an in-depth analysis of the historical context, chemical synthesis,

and pharmacological properties of BU-LAD (N-Butyl-nor-lysergic acid diethylamide), a lesser-

known lysergamide analog of lysergic acid diethylamide (LSD). First described in the scientific

literature in the mid-1980s, BU-LAD emerged from a period of systematic exploration of the

structure-activity relationships of psychedelic compounds. This document aims to consolidate

the available scientific information on BU-LAD, presenting it in a manner that is accessible and

useful for researchers in pharmacology, medicinal chemistry, and drug development. While

Alexander Shulgin is renowned for his extensive work on psychoactive compounds

documented in "PiHKAL" and "TiHKAL," the initial synthesis and pharmacological

characterization of BU-LAD were reported by David E. Nichols and his colleagues.[1] Shulgin

later included a commentary on BU-LAD in his book TiHKAL ("Tryptamines I Have Known and

Loved").

Historical Context
The 1980s marked a period of continued, albeit more restricted, scientific inquiry into the

mechanisms of action of psychedelic agents. Following the widespread social and political

upheaval of the 1960s and the subsequent scheduling of substances like LSD, research shifted

towards understanding the neurochemical underpinnings of these compounds' effects. A key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12776384?utm_src=pdf-interest
https://www.benchchem.com/product/b12776384?utm_src=pdf-body
https://www.benchchem.com/product/b12776384?utm_src=pdf-body
https://www.benchchem.com/product/b12776384?utm_src=pdf-body
https://www.benchchem.com/product/b12776384?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/4032428/
https://www.benchchem.com/product/b12776384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


area of investigation was the structure-activity relationship (SAR) of lysergamides, aiming to

elucidate which parts of the LSD molecule were responsible for its potent psychoactivity.

It was within this scientific landscape that David E. Nichols' laboratory at Purdue University

undertook a systematic study of N(6)-alkyl analogs of nor-LSD.[1] This research aimed to

understand the impact of modifying the substituent at the 6-position of the ergoline ring system

on the compound's pharmacological activity. This systematic approach led to the synthesis and

evaluation of a series of compounds, including the ethyl (ETH-LAD), propyl (PRO-LAD), and

butyl (BU-LAD) analogs.[1] The findings from these studies provided valuable insights into the

steric and electronic requirements of the serotonin receptors with which these ligands interact.

Quantitative Pharmacological Data
Quantitative data on the in vivo potency of BU-LAD comes from drug discrimination studies in

rats, a standard preclinical method for assessing the subjective effects of psychoactive drugs.

In these studies, animals are trained to recognize the effects of a known drug (in this case,

LSD) and differentiate it from a saline injection. The potency of a novel compound is then

determined by its ability to substitute for the training drug.

While specific in vitro binding affinity data (such as Ki or IC50 values) for BU-LAD at various

serotonin receptor subtypes are not readily available in the published literature, the in vivo data

from Hoffman and Nichols (1985) provides a valuable measure of its LSD-like psychoactive

potential.

Compound ED50 (nmol/kg) in LSD-Trained Rats[1][2]

LSD 93.0

BU-LAD ~930

ETH-LAD 30.0

PRO-LAD 80.0

AL-LAD 40.0

ED50 (Effective Dose 50) is the dose of a drug that produces 50% of its maximal effect. In this

context, it refers to the dose required for the compound to be recognized as LSD by the trained
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rats in 50% of the trials.[1][2]

As the table indicates, BU-LAD is approximately one order of magnitude less potent than LSD

in this assay.[1]

Experimental Protocols
Chemical Synthesis of BU-LAD
The synthesis of BU-LAD and other N(6)-alkyl-nor-LSD derivatives was described by Hoffman

and Nichols in 1985.[1][2] The general procedure involves the N-alkylation of nor-LSD. A

detailed, step-by-step protocol based on their publication is outlined below.

Starting Material: d-Lysergic acid diethylamide (LSD)

Step 1: Demethylation of LSD to Nor-LSD

Reaction: LSD is demethylated at the N(6) position to yield nor-LSD. This can be achieved

through various methods, such as the von Braun reaction using cyanogen bromide (BrCN).

Procedure:

Dissolve LSD in a suitable anhydrous solvent (e.g., chloroform).

Add cyanogen bromide to the solution.

Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer

chromatography).

Remove the solvent under reduced pressure.

The resulting N(6)-cyano-nor-LSD is then hydrolyzed to nor-LSD, typically using a

reducing agent like zinc dust in acetic acid.[2]

Purify the resulting nor-LSD by column chromatography.

Step 2: N-Alkylation of Nor-LSD to BU-LAD
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Reaction: The secondary amine of nor-LSD is alkylated using an appropriate butylating

agent.

Procedure:

Dissolve nor-LSD in an anhydrous polar aprotic solvent (e.g., dimethylformamide).

Add a suitable base (e.g., potassium carbonate) to deprotonate the indole nitrogen.

Add the alkylating agent, 1-iodobutane (butyl iodide), to the mixture.

Stir the reaction at room temperature for several hours to days, monitoring its progress by

TLC.

Once the reaction is complete, quench the reaction with water and extract the product with

an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the crude BU-LAD using column chromatography to obtain the final product.

In Vivo Pharmacological Evaluation: Drug
Discrimination Assay
The following protocol is a generalized representation of the two-lever drug discrimination

paradigm used to assess the LSD-like effects of BU-LAD.[3][4]

Subjects: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet

dispenser.

Training Phase:

Animals are water-deprived and trained to press a lever for a food reward (e.g., sweetened

milk or food pellets) on a fixed-ratio schedule.
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Once lever-pressing is established, drug discrimination training begins.

On training days, rats receive an intraperitoneal (i.p.) injection of either d-LSD tartrate (e.g.,

0.08 mg/kg) or saline.[3]

Following the injection of LSD, responses on one specific lever (the "drug lever") are

reinforced.

Following the injection of saline, responses on the other lever (the "saline lever") are

reinforced.

The assignment of the drug and saline levers is counterbalanced across subjects.

Training continues until the rats reliably press the correct lever based on the injection they

received (typically >85% correct responses).

Testing Phase:

Once the discrimination is learned, test sessions are introduced.

During a test session, a rat receives an i.p. injection of a test compound (e.g., various doses

of BU-LAD) or a different dose of LSD.

The rat is then placed in the operant chamber, and the number of presses on each lever is

recorded during a fixed period.

The percentage of responses on the drug-correct lever is calculated to determine the degree

to which the test compound substitutes for LSD.

An ED50 value is then calculated from the dose-response curve.
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Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Synthesis and In Vivo
Evaluation of BU-LAD
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Caption: Synthesis and Evaluation Workflow.
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Conclusion
BU-LAD represents an important molecule in the historical exploration of lysergamide

psychedelics. The research conducted by Nichols and his team in the 1980s provided valuable

structure-activity relationship data, demonstrating that while the N(6)-butyl substitution reduces

potency compared to LSD, the compound retains significant LSD-like psychoactive effects.

This technical guide has summarized the key historical, chemical, and pharmacological

information available for BU-LAD. Further research, particularly in vitro receptor binding

studies, would be beneficial to fully characterize its pharmacological profile and to better

understand its mechanism of action at a molecular level. The provided experimental protocols

and visualizations offer a foundational resource for scientists and researchers interested in the

continued study of this and other related psychoactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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